molecular formula C16H22N2O3 B7024002 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol

Cat. No.: B7024002
M. Wt: 290.36 g/mol
InChI Key: KACJJJXYTOEFIQ-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a tert-butyl group, and a phenylmethoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For instance, tert-butylamidoxime can be reacted with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

    Attachment of the phenylmethoxypropanol moiety: The oxadiazole intermediate can then be reacted with a phenylmethoxypropanol derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding amine.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products:

    Oxidation: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-one.

    Reduction: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxypropanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Comparison: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol is unique due to the presence of both the tert-butyl group and the phenylmethoxypropanol moiety, which confer distinct chemical and physical properties. Compared to other oxadiazole derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-3-phenylmethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)15-17-14(21-18-15)9-13(19)11-20-10-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACJJJXYTOEFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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